4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde
Description
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde is a quinoline-derived compound characterized by a bis(cyclopropylmethyl)amino substituent at the 4-position, a methyl group at the 6-position, and a carbaldehyde functional group at the 3-position. The cyclopropane rings in the bis(cyclopropylmethyl)amino group introduce steric bulk and lipophilicity, which may influence binding to hydrophobic pockets in biological targets or enhance metabolic stability compared to linear alkyl chains. The aldehyde group offers a reactive site for further chemical modifications, such as Schiff base formation or conjugation with other pharmacophores.
Properties
CAS No. |
920494-42-4 |
|---|---|
Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
4-[bis(cyclopropylmethyl)amino]-6-methylquinoline-3-carbaldehyde |
InChI |
InChI=1S/C19H22N2O/c1-13-2-7-18-17(8-13)19(16(12-22)9-20-18)21(10-14-3-4-14)11-15-5-6-15/h2,7-9,12,14-15H,3-6,10-11H2,1H3 |
InChI Key |
YYMRVEXYLDWCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C=O)N(CC3CC3)CC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by functionalization to introduce the bis(cyclopropylmethyl)amino and carbaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. The use of catalysts and specific reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and quinoline groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction results in alcohols.
Scientific Research Applications
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations :
- Core Heterocycles: The quinoline core in the target compound provides planar aromaticity, which contrasts with the pyrimidine () or fused pyrazino-pyrrolo-pyrimidinone () systems. This difference impacts π-π stacking interactions in biological targets.
- Substituent Effects: The bis(cyclopropylmethyl)amino group in the target compound enhances steric hindrance and lipophilicity compared to the chloro and carboxylic acid groups in or the piperazine-cyclopropylmethyl motif in . The latter is associated with improved blood-brain barrier penetration in CNS drugs .
- Functional Groups : The carbaldehyde group in the target compound offers synthetic versatility absent in the carboxylic acid () or ketone () analogs.
Key Observations :
- The target compound’s aldehyde group may require stabilization during synthesis (e.g., inert atmosphere) compared to the thermally stable spirocyclic systems in .
- The cyclopropane protons in all compounds appear near δ 0.7–0.3 ppm in NMR, a signature of strained three-membered rings .
Pharmacological and Physicochemical Properties
Table 3: Property Comparison
Key Observations :
- COMPOUND 36’s moderate LogP and spirocyclic design align with CNS drug profiles, whereas the target compound’s aldehyde group might restrict in vivo stability without further derivatization.
Biological Activity
4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde is a synthetic organic compound notable for its complex structure, which includes a quinoline core with a bis(cyclopropylmethyl)amino group and an aldehyde functional group. This unique combination may enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.
Structural Characteristics
The compound features:
- Quinoline Core : A bicyclic structure known for diverse biological activities.
- Bis(cyclopropylmethyl)amino Group : This moiety may influence the compound's reactivity and biological interactions due to its steric and electronic properties.
- Aldehyde Functional Group : Capable of participating in various chemical reactions, potentially leading to the formation of biologically active derivatives.
Biological Activity
Research indicates that compounds with similar structural frameworks often exhibit significant biological activities, including antimicrobial, anticancer, and antiviral properties. The following sections summarize key findings regarding the biological activity of 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde.
Antimicrobial Activity
Studies have shown that quinoline derivatives possess antimicrobial properties. For instance, compounds structurally related to 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde have been evaluated for their effectiveness against various bacterial strains. The presence of the bis(cyclopropylmethyl)amino group may enhance membrane permeability, facilitating greater antimicrobial efficacy.
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. Research on related compounds suggests that the unique substitution pattern in 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde could lead to selective cytotoxic effects on cancer cells. In vitro studies have indicated potential mechanisms involving apoptosis induction and cell cycle arrest.
Antiviral Effects
The compound's structural features may allow it to interfere with viral replication processes. Preliminary studies suggest that similar quinoline compounds can inhibit viral enzymes or disrupt viral entry into host cells, indicating a potential therapeutic application in antiviral drug development.
Research Findings and Case Studies
A review of literature reveals various case studies highlighting the biological activity of quinoline derivatives:
Mechanistic Insights
The biological activity of 4-(Bis(cyclopropylmethyl)amino)-6-methylquinoline-3-carbaldehyde may be attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on target enzymes.
- DNA Intercalation : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.
- Membrane Disruption : The lipophilic nature of the cyclopropyl groups may enhance the compound's ability to penetrate cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
